Methyl 3-bromo-4-methyl-5-nitrobenzoate
Overview
Description
“Methyl 3-bromo-4-methyl-5-nitrobenzoate” is a chemical compound with the CAS Number: 223519-08-2 . It has a molecular weight of 274.07 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8BrNO4/c1-5-7 (10)3-6 (9 (12)15-2)4-8 (5)11 (13)14/h3-4H,1-2H3 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a boiling point of 337.7°C at 760 mmHg . The flash point is 158°C . It has a density of 1.7±0.1 g/cm^3 .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Processes : Methyl 3-bromo-4-methyl-5-nitrobenzoate is involved in various synthesis processes. For instance, its derivative, 3-methyl-4-nitrobenzoic acid, can be synthesized through oxidation reactions involving molecular oxygen, with sodium bromide acting as a co-catalyst (Cai & Shui, 2005).
- Role in Intermediate Formation : This compound serves as a key intermediate in complex chemical syntheses. An example includes its use in the synthesis of chlorantraniliprole, a process involving multiple reaction steps (Yi-fen, Ai-xia, & Yafei, 2010).
- Nitration Reactions : The compound also undergoes nitration reactions, leading to the formation of various nitrobenzoic acids and other derivatives. These reactions are influenced by factors such as solvent choice and reaction conditions (Cooper & Scrowston, 1972).
Crystallography and Structural Analysis
- Hydrogen Bonding Patterns : this compound derivatives exhibit unique hydrogen-bonding patterns, as evidenced in crystallographic studies. These patterns contribute to the understanding of molecular interactions and structure-function relationships (Portilla et al., 2007).
Analytical Chemistry
- Identification of Genotoxic Impurities : This compound plays a role in the identification of genotoxic impurities in pharmaceuticals. For instance, it is used in HPLC methods for detecting impurities in lenalidomide drug substances, highlighting its significance in ensuring drug purity and safety (Gaddam et al., 2020).
Thermodynamic Modeling
- Solubility and Thermodynamics : Studies involving this compound contribute to understanding its solubility in various solvents and thermodynamic properties. These insights are crucial for optimizing purification processes in chemical manufacturing (Wu, Di, Zhang, & Zhang, 2016).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-bromo-4-methyl-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-5-7(10)3-6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUYYWCQLGHYLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646097 | |
Record name | Methyl 3-bromo-4-methyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223519-08-2 | |
Record name | Methyl 3-bromo-4-methyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.